Vesnarinone is a synthetic quinolinone derivative originally developed as a cardiotonic agent. [, , ] Its chemical name is 3,4-dihydro-6-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-2(1H)-quinolinone. [] Beyond its initial development for cardiac applications, Vesnarinone has garnered significant interest in scientific research due to its diverse biological activities, including:
Vesnarinone is a quinolinone derivative originally developed as a positive inotropic agent for the treatment of congestive heart failure. It has garnered attention not only for its cardiovascular benefits but also for its potential anti-cancer and anti-inflammatory properties. The compound works by modulating various biochemical pathways, making it a subject of interest in pharmacological research.
Vesnarinone was synthesized by the Otsuka Pharmaceutical Company and classified as an inotropic agent due to its ability to enhance cardiac contractility. Its classification encompasses both therapeutic and investigational uses, particularly in cardiology and oncology.
The synthesis of Vesnarinone and its analogues has been optimized using palladium-catalyzed reactions, specifically Buchwald-Hartwig amination and aminocarbonylation.
Vesnarinone's molecular structure can be described as follows:
The structural analysis indicates that Vesnarinone possesses functional groups that facilitate interactions with various biological targets, contributing to its pharmacological effects.
Vesnarinone undergoes several chemical reactions that are crucial to its synthesis and biological activity.
These reactions highlight the versatility of palladium catalysts in organic synthesis, particularly in creating complex molecules from readily available starting materials.
Vesnarinone exerts its pharmacological effects through multiple mechanisms:
These properties are critical when considering Vesnarinone's formulation and storage conditions in pharmaceutical applications.
Vesnarinone has several significant applications:
Vesnarinone exerts positive inotropic effects primarily through selective inhibition of phosphodiesterase 3 (PDE3), an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP). By blocking PDE3, vesnarinone elevates intracellular cAMP levels in cardiomyocytes [2] [4]. This cascade activates protein kinase A (PKA), which phosphorylates L-type calcium channels, promoting calcium influx during action potentials. Enhanced calcium availability augments actin-myosin cross-bridge formation, boosting myocardial contractility without significantly increasing heart rate (minimal chronotropic effect) [5].
Table 1: Vesnarinone's PDE3 Inhibition and Cellular Consequences
Target | Effect | Downstream Pathway | Functional Outcome |
---|---|---|---|
PDE3 enzyme | Competitive inhibition | ↑ cAMP accumulation | PKA activation |
L-type Ca²⁺ channels | Phosphorylation | ↑ Ca²⁺ influx during systole | Enhanced contractility (inotropy) |
Sarcoplasmic reticulum | Phosphorylation of phospholamban | ↑ Ca²⁺ reuptake in diastole | Improved diastolic relaxation |
Unlike classical PDE3 inhibitors (e.g., milrinone), vesnarinone's inotropic action is dose-dependent and most pronounced in severe heart failure, suggesting additional modulatory mechanisms [5].
Vesnarinone directly modulates cardiac ion channels, influencing action potential duration (APD) and electrical stability:
These combined ion channel effects create a unique electrophysiological profile: APD prolongation supports contractility while frequency-dependent HERG blockade may mitigate pro-arrhythmic potential.
Vesnarinone suppresses nuclear factor kappa B (NF-κB), a master regulator of inflammation, via proteasome inhibition. Key to this effect is its interaction with valosin-containing protein (VCP/p97), an ATPase critical for proteasomal degradation of IκBα (the inhibitor of NF-κB) [4]. By disrupting VCP-mediated IκBα degradation, vesnarinone prevents IκBα loss, thereby trapping NF-κB in the cytoplasm and inhibiting its nuclear translocation. Consequently, NF-κB-dependent transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6) is downregulated. This mechanism positions vesnarinone as an immunomodulator in heart failure, where chronic NF-κB activation drives pathological remodeling [4].
Beyond NF-κB suppression, vesnarinone directly inhibits cytokine production and signaling:
Table 2: Cytokine Modulation by Vesnarinone
Cytokine | Effect of Vesnarinone | Mechanism | Pathophysiological Impact |
---|---|---|---|
TNF-α | ↓ Synthesis (≥50%) | mRNA destabilization; translational blockade | Reduced cardiomyocyte apoptosis |
IL-6 | ↓ Secretion | AP-1 inhibition; mRNA modulation | Attenuated hypertrophy/fibrosis |
IFN-γ | ↓ Production | T-cell signaling modulation | Lowered immune cell infiltration |
The confluence of PDE3 inhibition, ion channel modulation, and cytokine suppression creates vesnarinone's unique profile: mild inotropy coupled with anti-remodeling effects. However, its narrow therapeutic window (efficacy at 60 mg/day vs. toxicity at 120 mg/day) underscores the delicate balance required in harnessing these mechanisms [2].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7